4-Phospho-D-erythronate

Übersicht

Beschreibung

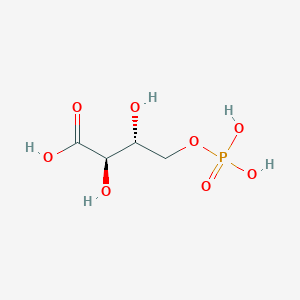

4-phospho-D-erythronic acid is a monosaccharide phosphate, specifically the D-enantiomer of 4-phosphoerythronic acid . It is a small organic molecule that plays a role in various biochemical pathways, particularly in the synthesis of pyridoxal 5’-phosphate in some bacteria . This compound is also known for its inhibitory effects on ribose 5-phosphate isomerase .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-phospho-D-erythronic acid typically involves the use of D-erythronolactone as a precursor . The process includes several steps:

Benzylation: The initial step involves the protection of hydroxyl groups using benzyl groups.

Phosphorylation: The protected intermediate is then phosphorylated.

Deprotection: The final step involves the removal of benzyl groups to yield 4-phospho-D-erythronic acid.

The overall yield of this synthetic route is approximately 22% .

Industrial Production Methods

Currently, there are no well-documented industrial production methods for 4-phospho-D-erythronic acid. The compound is primarily synthesized in research laboratories for scientific studies.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Phospho-D-erythronsäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Sie kann zu 2-Oxo-3-hydroxy-4-phosphobutanoat oxidiert werden.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden.

Substitution: Sie kann an Substitutionsreaktionen teilnehmen, bei denen die Phosphatgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Nicotinamid-Adenin-Dinukleotid (NAD+) und Flavin-Adenin-Dinukleotid (FAD).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) können verwendet werden.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen eingesetzt werden.

Hauptprodukte

Oxidation: Das Hauptprodukt ist 2-Oxo-3-hydroxy-4-phosphobutanoat.

Reduktion: Die reduzierte Form von 4-Phospho-D-erythronsäure.

Substitution: Die Produkte hängen vom verwendeten Nukleophil in der Reaktion ab.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Biochemical Studies

- Synthesis of Pyridoxal 5'-Phosphate : 4PE is crucial in the synthesis pathway of PLP, which is vital for numerous enzymatic reactions involving amino acids and neurotransmitters. Research has shown that 4PE is synthesized from glycolaldehyde through a series of enzymatic steps in bacteria like E. coli and S. meliloti .

- Enzyme Inhibition : As an inhibitor of Rpi, 4PE facilitates investigations into enzyme mechanisms and kinetics. This inhibition can help elucidate the role of Rpi in the pentose phosphate pathway, which is critical for cellular metabolism .

-

Metabolic Pathway Investigations

- Pathway Elucidation : Studies have utilized 4PE to trace metabolic pathways involving vitamin B6 synthesis, particularly examining how different substrates contribute to its formation . These pathways are essential for understanding metabolic disorders related to vitamin deficiencies.

- Characterization of Enzymatic Reactions : The compound's involvement in various enzymatic reactions allows researchers to study the kinetics and regulatory mechanisms of enzymes involved in its synthesis and utilization .

-

Synthetic Chemistry

- Synthesis Development : The development of efficient synthetic routes for producing 4PE has been a focus of research. A notable method involves using D-erythronolactone as a precursor, allowing for a more cost-effective and higher-yield synthesis compared to previous methods that relied on expensive precursors .

Case Studies

Wirkmechanismus

The mechanism of action of 4-phospho-D-erythronic acid involves its role as an intermediate in the synthesis of pyridoxal 5’-phosphate . It is converted to 2-oxo-3-hydroxy-4-phospho-butanoate by the enzyme 4-phospho-D-erythronate dehydrogenase, with the concomitant reduction of NAD+ to NADH . This compound also inhibits ribose 5-phosphate isomerase by binding to its active site, thereby preventing the conversion of ribose 5-phosphate to ribulose 5-phosphate .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

D-Erythronsäure: Eine Erythronsäure, bei der die Stereozentren an den Positionen 2 und 3 beide die R-Konfiguration haben.

4-Phospho-D-erythronohydroxamsäure: Ein Hydroxamsäurederivat von 4-Phospho-D-erythronsäure.

Einzigartigkeit

4-Phospho-D-erythronsäure ist aufgrund ihrer spezifischen Rolle bei der Synthese von Pyridoxal-5'-phosphat und ihren inhibitorischen Wirkungen auf die Ribose-5-phosphat-Isomerase einzigartig . Im Gegensatz zu ihren Analogen ist sie speziell an diesen biochemischen Stoffwechselwegen beteiligt, was sie zu einer wertvollen Verbindung für die Forschung in der Enzymologie und Stoffwechselstudien macht.

Biologische Aktivität

4-Phospho-D-erythronate (4PE) is a significant biochemical compound involved in various metabolic pathways, particularly in the biosynthesis of vitamin B6 (pyridoxal 5′-phosphate) in bacteria. This article explores its biological activity, including its enzymatic functions, synthesis methods, and implications in metabolic processes.

Chemical Structure and Synthesis

This compound is an intermediate in the synthesis of pyridoxal 5′-phosphate, which is crucial for numerous enzymatic reactions. The compound can be synthesized from D-erythronolactone through a series of steps that yield a preparatively useful product .

Synthesis Overview:

- Starting Material: D-erythronolactone

- Process Steps:

- Phosphitylation

- Oxidation

- Deprotection

- Overall Yield: Approximately 22% from D-erythronolactone .

This synthesis pathway is essential for producing sufficient quantities of 4PE for further biochemical studies.

Enzymatic Functions

4PE plays a crucial role as a substrate for specific enzymes, notably This compound dehydrogenase (PdxB) . This enzyme catalyzes the conversion of 4PE to 3-hydroxy-2-oxo-4-phosphonooxybutanoate, utilizing NAD+ as a cofactor. The reaction can be summarized as follows:

This reaction is critical in the metabolic pathway leading to vitamin B6 synthesis and reflects the importance of 4PE in bacterial metabolism .

Biological Activity and Inhibition

4PE also acts as an inhibitor of ribose 5-phosphate isomerase (Rpi), an enzyme involved in the pentose phosphate pathway. This inhibition can affect cellular metabolism by altering the balance of ribose phosphates, which are vital for nucleotide synthesis .

Table: Enzymatic Reactions Involving 4PE

| Enzyme Name | Reaction Description | Cofactor Required |

|---|---|---|

| This compound dehydrogenase (PdxB) | Converts 4PE to 3-hydroxy-2-oxo-4-phosphonooxybutanoate | NAD+ |

| Ribose 5-phosphate isomerase (Rpi) | Catalyzes the interconversion of ribose phosphates | None |

Case Studies and Research Findings

Research has demonstrated various pathways involving 4PE, particularly in Escherichia coli and Sinorhizobium meliloti. In E. coli, the pdxB gene encodes PdxB, which is essential for vitamin B6 biosynthesis. Studies using isotopic labeling have traced the metabolic pathways involving glycolaldehyde leading to pyridoxine synthesis through intermediates like 4PE .

In another study, researchers cloned the pdxR gene associated with the pdxB gene and characterized its function, revealing insights into how different substrates can influence vitamin B6 synthesis pathways in bacteria .

Eigenschaften

IUPAC Name |

(2R,3R)-2,3-dihydroxy-4-phosphonooxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O8P/c5-2(3(6)4(7)8)1-12-13(9,10)11/h2-3,5-6H,1H2,(H,7,8)(H2,9,10,11)/t2-,3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZXOHUILRHRQJ-PWNYCUMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](C(=O)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332305 | |

| Record name | 4-Phospho-D-erythronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57229-25-1 | |

| Record name | 4-Phospho-D-erythronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.